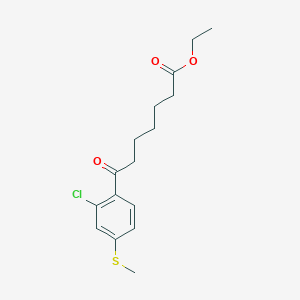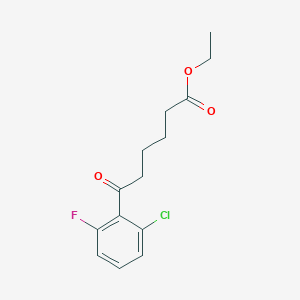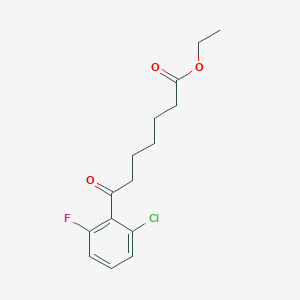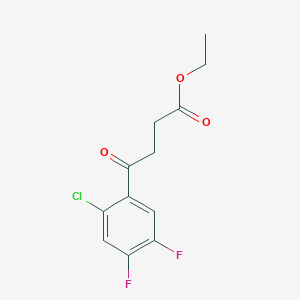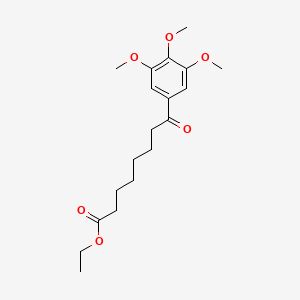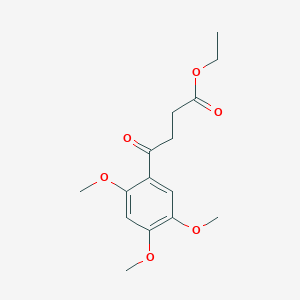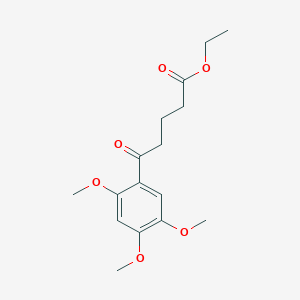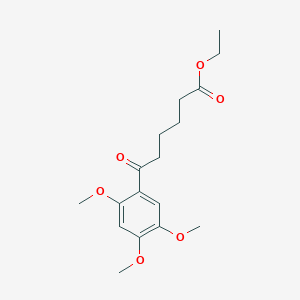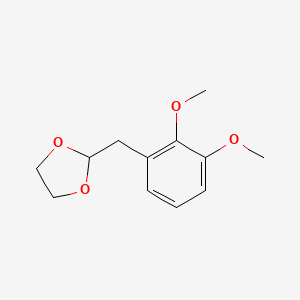
3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxolanes are a group of organic compounds containing the dioxolane ring . They can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .
Synthesis Analysis
The synthesis of dioxolanes involves the reaction of aldehydes or ketones with ethylene glycol . The specifics of the synthesis would depend on the exact structure of the compound.Molecular Structure Analysis
The molecular structure of a dioxolane-based compound would include a dioxolane ring, which is a five-membered ring structure with two oxygen atoms and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving dioxolane compounds would depend on the other functional groups present in the molecule. Dioxolanes can participate in a variety of chemical reactions due to the presence of the reactive dioxolane ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a dioxolane compound would depend on its specific structure. In general, dioxolanes are liquids that are miscible with water .Wissenschaftliche Forschungsanwendungen
Antiradical Activity
3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene and its derivatives have demonstrated antiradical activity. This is attributed to their ability to undergo one-electron oxidation, forming stable radical cations. This property has implications in interpreting the antiknock effect of similar structural analogs in fuel compositions (Vol’eva et al., 2013).
Electrosynthesis
Electrochemical azolation of dimethoxybenzenes, including 1,3-dimethoxybenzene, has been studied. This process involves the formation of intermediate arenonium cations, influencing the composition and yield of target products (Petrosyan & Burasov, 2010).
Catalysis and Acetylation
The acetylation of dimethoxybenzenes like 1,3-dimethoxybenzene with acetic anhydride in the presence of acidic zeolites has been explored. This research offers insights into selective formation of dimethoxyacetophenones, a key reaction in organic synthesis (Moreau, Finiels, & Meric, 2000).
Overcharge Protection in Batteries
Studies on 3,5-di-tert-butyl-1,2-dimethoxybenzene, a compound structurally related to this compound, show its application in overcharge protection of lithium-ion batteries. This involves investigating its redox shuttle stability and electrochemical properties (Zhang et al., 2010).
Antioxidant and Biochemical Activities
Synthesis of phenol derivatives from compounds structurally related to 1,3-dimethoxybenzene has led to the discovery of molecules with significant antioxidant properties. These compounds are also investigated for their inhibitory effects on various enzymes, showcasing potential biomedical applications (Artunç et al., 2020).
Reductive Cross-Coupling
The reductive cross-coupling of 1,3-dioxolane with carbonyl compounds to produce α-hydroxy aldehyde derivatives is another area of research. This involves understanding the intermediate stages of reaction and potential applications in organic synthesis (Matsukawa, Inanaga, & Yamaguchi, 1987).
Molecular Structure Analysis
Research on the molecular structure and conformational properties of 1,3-dimethoxybenzene has been conducted using techniques like gas-phase electron diffraction and quantum chemical calculations. This research is crucial for understanding the chemical properties and behavior of such compounds (Dorofeeva et al., 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(2,3-dimethoxyphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-13-10-5-3-4-9(12(10)14-2)8-11-15-6-7-16-11/h3-5,11H,6-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXBDMUVLULSFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645870 |
Source


|
| Record name | 2-[(2,3-Dimethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-21-2 |
Source


|
| Record name | 2-[(2,3-Dimethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
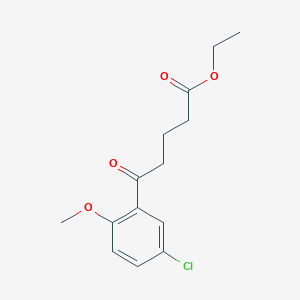
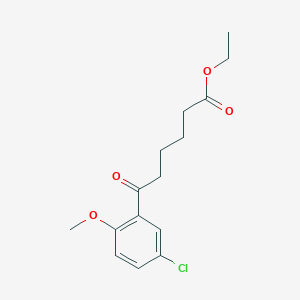
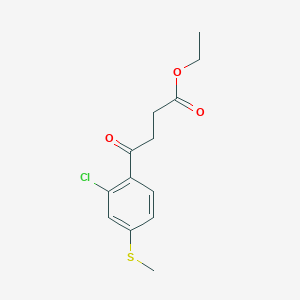
![Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate](/img/structure/B1326048.png)

